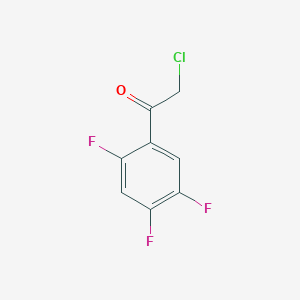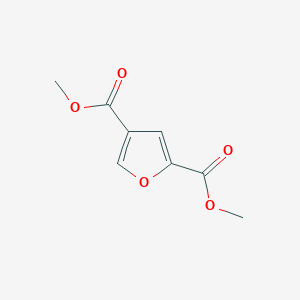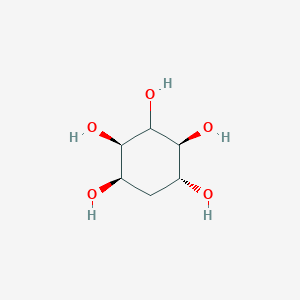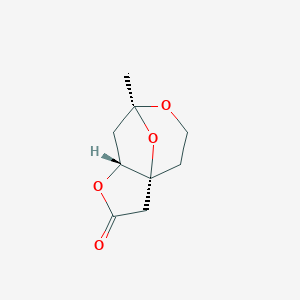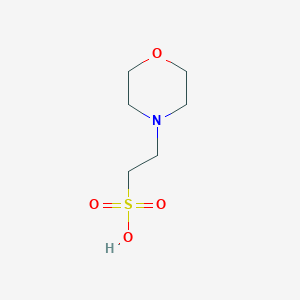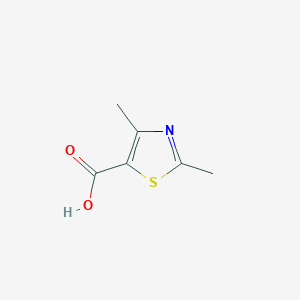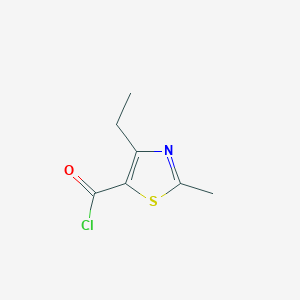
Disperse yellow 65 (C.I. 671205)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disperse yellow 65 (C.I. 671205) is a synthetic dye that is widely used in the textile industry to color polyester and other synthetic fibers. It is a yellow powder that is soluble in organic solvents but insoluble in water. Disperse yellow 65 has been classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.
Wirkmechanismus
Disperse yellow 65 exerts its toxic effects by inducing oxidative stress and DNA damage in cells. It has been shown to generate reactive oxygen species (ROS) that can cause lipid peroxidation and protein oxidation. It can also cause DNA damage by forming adducts with DNA bases and inducing strand breaks.
Biochemical and Physiological Effects:
Disperse yellow 65 has been shown to cause a variety of biochemical and physiological effects in cells. It can induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. Disperse yellow 65 has been shown to cause mitochondrial dysfunction and disrupt the electron transport chain, leading to decreased ATP production and increased ROS generation.
Vorteile Und Einschränkungen Für Laborexperimente
Disperse yellow 65 has several advantages as a model compound for studying the behavior of dyes in different types of materials. It is relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, its potential carcinogenicity and toxicity limit its use in certain types of experiments, particularly those involving human subjects.
Zukünftige Richtungen
There are several potential future directions for research on disperse yellow 65. One area of interest is the development of new methods for removing disperse dyes from wastewater. Another area of interest is the development of new materials that can effectively adsorb disperse dyes from contaminated water sources. Additionally, further research is needed to fully understand the mechanisms underlying the toxic effects of disperse yellow 65 and to identify potential strategies for mitigating these effects.
Synthesemethoden
Disperse yellow 65 is synthesized through a multi-step process that involves the reaction of 4-nitroaniline with 2-chloro-5-nitrobenzenesulfonic acid to form 2-chloro-5-nitrobenzenesulfonanilide. This compound is then reacted with sodium hydroxide to form the corresponding sodium salt, which is further reacted with 4-chloro-3-nitrobenzenesulfonic acid to form the final product, disperse yellow 65.
Wissenschaftliche Forschungsanwendungen
Disperse yellow 65 has been extensively studied for its potential applications in various fields of science. It has been used as a model compound for studying the adsorption behavior of dyes onto different types of materials. It has also been used as a probe molecule for studying the interaction of dyes with biomolecules such as proteins and DNA.
Eigenschaften
CAS-Nummer |
10116-20-8 |
|---|---|
Molekularformel |
C21H12N2O2S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide |
InChI |
InChI=1S/C21H12N2O2S/c24-20-14-9-5-11-16-18(14)19(23-26-16)13-8-4-10-15(17(13)20)22-21(25)12-6-2-1-3-7-12/h1-11H,(H,22,25) |
InChI-Schlüssel |
LKJGCECFTMYNBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



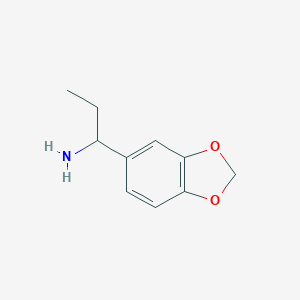
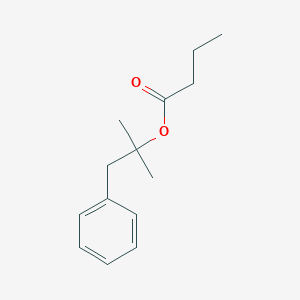

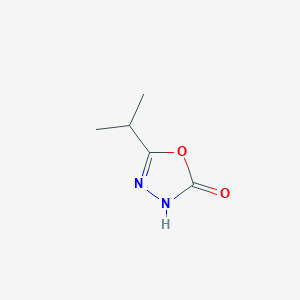
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)

